ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction is usually carried out in ethanol as a solvent and catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmacology: The compound is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, affecting signal transduction pathways .
Comparison with Similar Compounds
Ethyl 6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has similar structural features but lacks the sulfanyl group, which may affect its biological activity and chemical reactivity.
6-methyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound differs in the ester group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-23-16(21)14-11(3)18-17(22)19-15(14)24-9-13(20)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMQXVPEZJQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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